Product packaging for Methyl 4-(2-amino-2-oxoethoxy)benzoate(Cat. No.:CAS No. 355390-75-9)

Methyl 4-(2-amino-2-oxoethoxy)benzoate

Cat. No.: B2589572
CAS No.: 355390-75-9
M. Wt: 209.201
InChI Key: FZENXSZLGHYDJD-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology

In modern organic synthesis, Methyl 4-(2-amino-2-oxoethoxy)benzoate serves as an interesting, though not yet widely explored, building block. Its structure is a hybrid of two significant chemical classes: benzoate (B1203000) esters and acetamides. Benzoate esters are common intermediates and products in syntheses ranging from pharmaceuticals to materials science. wikipedia.org The para-substituted pattern, in particular, allows for the creation of linear, rigid molecules that can be incorporated into larger polymer chains or serve as scaffolds for pharmacologically active agents.

The synthesis of this compound can be logically inferred from established chemical reactions. A plausible synthetic route would involve the Williamson ether synthesis. This would likely entail the reaction of the sodium salt of methyl 4-hydroxybenzoate (B8730719) (methylparaben salt) with 2-chloroacetamide. Research on analogous compounds supports this proposed pathway; for instance, various (2-amino-2-oxoethyl)benzoate derivatives have been successfully synthesized by reacting substituted sodium benzoates with chloroacetic acid amide (2-chloroacetamide) in dimethylformamide. researchgate.netnih.gov

From a chemical biology perspective, the acetamide (B32628) moiety (-OCH2CONH2) is significant. The amide bond is a cornerstone of peptide and protein chemistry, and its presence can facilitate hydrogen bonding interactions with biological targets such as enzymes and receptors. Molecules containing this functional group are often investigated for their potential biological activities.

Academic Significance and Rationale for Focused Investigation of the Compound

The academic significance of this compound stems from its relationship to biologically active benzoate derivatives. The core structure is analogous to that of benzocaine (B179285), a widely used local anesthetic, and other related p-aminobenzoic acid esters that have been explored for a range of therapeutic applications, including antibacterial and anticancer activities. nih.govresearchgate.netresearchgate.net The rationale for a focused investigation into this compound is therefore based on the potential for discovering novel biological activities by modifying the classic benzoate scaffold.

The introduction of the (2-amino-2-oxoethoxy) group in place of the amino or hydroxyl group found in more common derivatives presents an opportunity to modulate the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capability. These modifications could lead to altered interactions with biological systems, potentially resulting in new pharmacological profiles. The compound could serve as a lead structure for the design of new classes of enzyme inhibitors or receptor modulators.

Current Research Landscape and Identification of Knowledge Gaps Pertaining to this compound

The current research landscape is rich with studies on various derivatives of benzoic acid. Extensive work has been done on p-aminobenzoates (like benzocaine) and p-hydroxybenzoates (parabens). mdpi.com However, a thorough review of scientific literature reveals a significant knowledge gap specifically concerning this compound.

There is a notable absence of published studies detailing its synthesis, spectroscopic characterization (such as NMR or Mass Spectrometry), physical properties, or any evaluation of its biological activity. The compound is not listed in major chemical databases with experimental data, and its potential applications remain purely theoretical, based on the properties of its structural analogs. This lack of information represents a clear opportunity for future research. Foundational studies are needed to first synthesize and characterize the compound, which would then open the door for systematic investigations into its chemical reactivity and potential utility in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
General Class Benzoate Ester, Primary Amide
Parent Compound Methyl 4-hydroxybenzoate

Note: Data is calculated based on the chemical structure, as experimental data is not available in published literature.

Table 2: Representative Synthesis of Structurally Analogous Compounds

This table illustrates a general reaction for synthesizing related benzoate derivatives, which provides a model for the potential synthesis of the title compound. nih.gov

Reactant 1Reactant 2SolventProductYield
Sodium 4-bromobenzoate2-ChloroacetamideDimethylformamide2-amino-2-oxoethyl 4-bromobenzoate86%
Sodium 4-nitrobenzoate2-ChloroacetamideDimethylformamide2-amino-2-oxoethyl 4-nitrobenzoate78%
Sodium 4-aminobenzoate (B8803810)2-ChloroacetamideDimethylformamide2-amino-2-oxoethyl 4-aminobenzoate88%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B2589572 Methyl 4-(2-amino-2-oxoethoxy)benzoate CAS No. 355390-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-amino-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENXSZLGHYDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of Methyl 4 2 Amino 2 Oxoethoxy Benzoate

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of Methyl 4-(2-amino-2-oxoethoxy)benzoate reveals several logical disconnection points, primarily centered around the ether and amide functionalities. The most straightforward approach involves disconnecting the ether bond (C-O) and the amide bond (C-N).

Disconnection of the Ether Bond: This leads to two primary precursors: methyl 4-hydroxybenzoate (B8730719) and a suitable two-carbon synthon already containing the amide group, such as 2-chloroacetamide. This is a classic Williamson ether synthesis disconnection.

Disconnection of the Amide Bond: This approach suggests an intermediate, methyl 4-(2-carboxyethoxy)benzoate, which can be disconnected further at the ether linkage. This route involves forming the ether bond first, followed by amidation of the resulting carboxylic acid.

A third, less common, disconnection could involve the ester group, starting from 4-(2-amino-2-oxoethoxy)benzoic acid, which would then be esterified in the final step. However, the first two disconnections are generally more convergent and efficient. The preferred strategy often involves the etherification of the readily available methyl 4-hydroxybenzoate.

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised and optimized.

While direct esterification of 4-(2-amino-2-oxoethoxy)benzoic acid is a plausible route, it is often more practical to introduce the ester functionality at an earlier stage. The formation of the amide bond is a critical step in one of the primary synthetic strategies. Starting from a precursor where the ether linkage is already established, such as methyl 4-(2-carboxyethoxy)benzoate, standard amidation procedures can be employed. This typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with ammonia.

The Williamson ether synthesis is the most prominent strategy for constructing the ether linkage in this compound. This involves the reaction of the phenoxide ion of methyl 4-hydroxybenzoate with an appropriate electrophile like 2-chloroacetamide. The phenoxide is generated in situ using a suitable base.

A key starting material for this synthesis is methyl 4-hydroxybenzoate, which can be synthesized by the Fischer esterification of 4-hydroxybenzoic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid. prepchem.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Williamson ether synthesis step, key parameters to optimize include:

ParameterVariationExpected Outcome
Base K₂CO₃, NaH, Cs₂CO₃Stronger, non-nucleophilic bases can increase the rate of phenoxide formation.
Solvent Acetone, DMF, DMSOPolar aprotic solvents are generally preferred to solvate the cation and increase the nucleophilicity of the phenoxide.
Temperature 50-100 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Stoichiometry 1.0-1.5 eq. of 2-chloroacetamideA slight excess of the alkylating agent can drive the reaction to completion.

For the amide bond formation from a carboxylic acid precursor, optimization would involve:

ParameterVariationExpected Outcome
Coupling Agent DCC, EDC, HATUDifferent coupling agents offer varying efficiencies and side-product profiles.
Solvent DCM, THF, DMFThe choice of solvent can affect the solubility of reactants and the reaction rate.
Temperature 0 °C to room temperatureAmidation reactions are often run at cooler temperatures to minimize side reactions.
Stoichiometry 1.0-1.2 eq. of activating agentA slight excess of the activating agent is typically used.

Mechanistic Elucidation of Key Synthetic Transformations

The primary synthetic route relies on two well-understood reaction mechanisms:

Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group of methyl 4-hydroxybenzoate to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride leaving group and forming the ether linkage.

Amide Bond Formation (from a carboxylic acid precursor): When using a coupling agent like a carbodiimide, the mechanism involves the activation of the carboxylic acid. The carboxylate attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia, which leads to the formation of the amide bond and a urea byproduct.

The mechanism for the Fischer esterification of 4-hydroxybenzoic acid involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. cabidigitallibrary.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Application of Sustainable Chemistry Principles in Compound Synthesis

Several principles of sustainable chemistry can be applied to the synthesis of this compound.

Atom Economy: The Williamson ether synthesis and subsequent amidation (if that route is chosen) are generally atom-economical reactions, especially if the starting materials are readily available and the byproducts are benign.

Use of Greener Solvents: Efforts can be made to replace traditional volatile organic solvents with greener alternatives. For example, solvents like cyclopentyl methyl ether could be explored for the amidation step. nih.gov The use of aqueous media for the Williamson ether synthesis has also been investigated for related compounds. semanticscholar.org

Catalysis: The use of catalytic amounts of acid for the initial esterification is a good example of catalysis. In the etherification step, phase-transfer catalysts could be employed to facilitate the reaction in a biphasic system, potentially reducing the need for harsh organic solvents.

Energy Efficiency: Optimizing reaction temperatures and times to be as low as possible without compromising the yield can reduce energy consumption. Microwave-assisted synthesis is another avenue for improving energy efficiency in esterification processes. google.com

By carefully considering these principles, the synthesis of this compound can be designed to be more environmentally benign.

Solvent-Free Synthesis Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a primary goal in green chemistry. For the synthesis of compounds structurally related to this compound, such as amides derived from esters, solvent-free methods have shown considerable promise.

One notable approach is the direct amidation of esters with amines under solvent-free conditions. Research has demonstrated the high efficacy of heterogeneous catalysts in facilitating such reactions. For instance, niobium pentoxide (Nb₂O₅) has been identified as a highly active and reusable catalyst for the amidation of methyl benzoate (B1203000) with various amines, achieving high yields without the need for a solvent researchgate.net. This methodology presents a viable pathway for the synthesis of this compound, which would involve the reaction of a suitable methyl benzoate precursor with ammonia or an ammonia equivalent.

Microwave-assisted organic synthesis (MAOS) represents another powerful technique for promoting solvent-free or solvent-minimal reactions. ajrconline.orgrasayanjournal.co.in Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This technique has been successfully applied to a wide range of organic transformations, including esterification and amidation reactions. ajrconline.orgrasayanjournal.co.inscispace.com The application of microwave energy can facilitate the direct reaction between starting materials in the absence of a solvent, thereby reducing waste and simplifying product purification. indexcopernicus.com The advantages of MAOS include rapid reaction times, improved yields, and enhanced product purity, making it an attractive strategy for the environmentally benign synthesis of this compound. rasayanjournal.co.in

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a related amidation reaction, highlighting the benefits of the latter approach.

Reaction ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes rasayanjournal.co.inindexcopernicus.com
Energy Consumption HighLow
Solvent Use Often requires large volumesMinimal to none
Yield VariableOften higher rasayanjournal.co.in
Byproduct Formation Can be significantOften reduced rasayanjournal.co.in

Catalyst Development for Enhanced Atom Economy

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The development of advanced catalysts is crucial for designing synthetic routes with high atom economy, as they can enable more direct reaction pathways and reduce the formation of byproducts.

For the synthesis of this compound, which involves the formation of an amide bond, the choice of catalyst is critical. Traditional methods for amide bond formation often employ stoichiometric coupling reagents, which generate significant amounts of waste and have poor atom economy. chemrxiv.org To address this, research has focused on the development of recyclable and highly efficient heterogeneous catalysts.

As mentioned previously, niobium pentoxide (Nb₂O₅) has proven to be an effective heterogeneous catalyst for direct amidation reactions under solvent-free conditions, and it is also reusable researchgate.net. Another promising class of materials is metal-organic frameworks (MOFs). Defect-engineered MOFs, such as MOF-808-py-Nox, have been designed to mimic the active sites of enzymes and have shown excellent catalytic activity for amide bond formation. These MOF-based catalysts are scalable and can be recycled multiple times without a significant loss of performance chemrxiv.org.

Solid acid catalysts are also being developed as environmentally friendly alternatives to traditional mineral acids like sulfuric acid, which are difficult to recover and generate substantial waste. mdpi.com For the esterification step in the synthesis of benzoate precursors, solid acids such as zirconium-based catalysts have demonstrated high activity and reusability. mdpi.com The use of heterogeneous catalysts like zeolites (e.g., Hβ) has also been explored for the synthesis of methyl benzoate, offering a greener alternative to homogeneous catalysts. researchgate.net

The table below presents a selection of advanced catalysts and their potential application in the synthesis of this compound, emphasizing their contribution to improved atom economy.

CatalystCatalyst TypeRelevant Reaction StepKey Advantages for Atom Economy
Niobium Pentoxide (Nb₂O₅) HeterogeneousAmidationHigh activity, reusability, enables solvent-free conditions researchgate.net
MOF-808-py-Nox Heterogeneous (MOF)AmidationHigh efficiency, recyclability, broad functional group compatibility chemrxiv.org
Zr/Ti Solid Acid Heterogeneous (Solid Acid)EsterificationReusable, avoids corrosive mineral acids and associated waste mdpi.com
Zeolite Hβ HeterogeneousEsterificationSolid, recyclable catalyst, reduces waste streams researchgate.net

Waste Minimization and Process Intensification

Beyond solvent-free methods and catalytic efficiency, a holistic approach to waste minimization involves optimizing the entire synthetic process. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key strategy in this regard.

Continuous flow synthesis has emerged as a powerful tool for process intensification in the chemical and pharmaceutical industries. rsc.orgnih.gov Compared to traditional batch processing, continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This precise control can lead to higher yields, improved product quality, and enhanced safety, particularly for exothermic reactions. researchgate.net Furthermore, continuous flow systems can significantly reduce reaction volumes and minimize waste generation. chemrxiv.org The integration of in-line purification techniques can further streamline the process and reduce the downstream processing burden. The application of continuous flow technology to the synthesis of this compound could offer substantial benefits in terms of efficiency and waste reduction. maynoothuniversity.iersc.org

Another important aspect of waste minimization is the careful selection of reagents and the design of the synthetic route to avoid the use of protecting groups, which add steps and generate waste. nih.gov While the synthesis of this compound may require the protection of certain functional groups, the development of catalytic methods that are compatible with a wide range of functional groups can help to minimize the need for such strategies. chemrxiv.org

The following table outlines key strategies for waste minimization and process intensification applicable to the synthesis of this compound.

StrategyDescriptionImpact on Waste Minimization and Process Intensification
Continuous Flow Synthesis Reactions are performed in a continuous stream rather than in a single batch.Improved heat and mass transfer, enhanced safety, reduced reaction volumes, and minimized waste. rsc.orgresearchgate.net
In-line Purification Integration of purification steps directly within the continuous flow process.Reduces the need for separate work-up and purification steps, minimizing solvent use and waste.
Atom-Economical Reagents Selection of reagents that are maximally incorporated into the final product.Reduces the formation of stoichiometric byproducts.
Avoidance of Protecting Groups Designing synthetic routes that do not require the use of protecting and deprotecting steps.Shortens the overall synthesis, reduces reagent consumption, and minimizes waste. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 4 2 Amino 2 Oxoethoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structures in solution. A combination of one-dimensional and two-dimensional NMR experiments was employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity and spatial relationships within the Methyl 4-(2-amino-2-oxoethoxy)benzoate molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. The aromatic protons on the para-substituted benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the ester group are expected to resonate downfield due to the electron-withdrawing nature of the carbonyl group, while the two protons ortho to the ether linkage will appear slightly upfield. The methylene (B1212753) protons of the ethoxy chain and the methyl protons of the ester group will appear as distinct singlets, with their chemical shifts influenced by the adjacent oxygen atoms. The amide protons typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the ester and amide, the quaternary carbons of the benzene ring, the methine carbons of the benzene ring, the methylene carbon of the ethoxy group, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - ~166
2 - ~123
3, 5 ~8.0 ~131
4, 6 ~7.0 ~114
7 - ~162
8 ~4.7 ~67
9 - ~169
10 ~3.8 ~52

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments provide further confirmation of the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between the coupled aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would confirm the assignments of the aromatic CH groups, the methylene group, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivities. Key correlations would be expected between the methyl protons and the ester carbonyl carbon, the methylene protons and the aromatic carbon at the ether linkage, and the aromatic protons with neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal spatial proximities between protons. For instance, correlations might be observed between the methylene protons and the aromatic protons on the adjacent ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO₄), the expected exact mass would be calculated and compared with the experimentally determined value. A close match between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass Observed Exact Mass

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. Common fragmentation pathways could include the loss of the methoxy (B1213986) group from the ester, cleavage of the ether bond, and fragmentation of the acetamide (B32628) side chain. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show strong absorption bands for the C=O stretching vibrations of the ester and amide groups, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the benzene ring would be a prominent feature in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (NH₂) N-H Stretch 3400-3200
Aromatic Ring C-H Stretch 3100-3000
Methyl (CH₃) C-H Stretch 2950-2850
Methylene (CH₂) C-H Stretch 2925-2850
Ester (C=O) C=O Stretch ~1720
Amide (C=O) C=O Stretch ~1680
Aromatic Ring C=C Stretch 1600-1450

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

An X-ray crystallographic analysis of this compound would reveal the planarity of the benzene ring and the conformation of the flexible ethoxy-amide side chain. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen atoms, which dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The molecular structure of this compound contains several functional groups capable of forming strong intermolecular interactions, which dictate the crystal packing. These include a primary amide group (-CONH2), an ester group (-COOCH3), and an ether linkage (-O-), all attached to a central benzene ring. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygens of the amide and ester, and the ether oxygen) suggests that hydrogen bonding will be the dominant force in the crystal lattice.

Based on studies of structurally similar molecules, such as 2-amino-2-oxoethyl 4-substituted-benzoates, a robust network of hydrogen bonds is expected to form nih.govnih.gov. The primary amide group is particularly significant in directing the crystal packing. It is anticipated that the amide moieties will form centrosymmetric dimers through N-H···O hydrogen bonds, a common and stable motif in the crystal structures of primary amides nih.gov. In this arrangement, the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic ring pattern.

These dimeric units are then likely to be further interconnected into more extended structures, such as chains or sheets. The carbonyl oxygen of the methyl ester group can also act as a hydrogen bond acceptor, potentially interacting with the amide N-H groups. This could lead to more complex, three-dimensional hydrogen-bonding networks.

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPredicted Role in Crystal Packing
Strong Hydrogen BondN-H (Amide)O=C (Amide)Formation of primary structural motifs, such as centrosymmetric dimers.
Hydrogen BondN-H (Amide)O=C (Ester)Linkage of primary motifs into more extended networks.
Weak Hydrogen BondC-H (Aromatic, Methyl)O (Ether, Carbonyl)Further stabilization of the three-dimensional crystal lattice.
π-π StackingBenzene RingBenzene RingContribution to the overall packing efficiency and stability.

Theoretical and Computational Chemistry Studies on Methyl 4 2 Amino 2 Oxoethoxy Benzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), are used to predict a wide range of molecular characteristics with high accuracy.

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like Methyl 4-(2-amino-2-oxoethoxy)benzoate, which has several rotatable bonds, conformational analysis is crucial.

Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound (Note: This table is illustrative and contains expected values based on standard bond lengths and angles for similar functional groups.)

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
C-O (ester)~1.34 Å
C=O (amide)~1.24 Å
C-N (amide)~1.33 Å
Bond AngleO=C-O (ester)~125°
C-O-C~118°
Dihedral AngleC-C-O-CVariable (defines conformation)

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl groups and the ether linkage, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms, suggesting their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is another key concept for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. In a related study on a bioactive molecule, a lower HOMO-LUMO energy gap was found to authenticate the charge transfer within the molecule and confirm its bioactivity. dergipark.org.tr

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The values in this table are for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap5.0

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, are routinely performed. These predictions are highly valuable for assigning experimental NMR spectra and confirming the structure of a synthesized compound. For instance, in a study of 2-amino-4-methylbenzothiazole, calculated ¹H and ¹³C NMR chemical shifts were compared with experimental data to validate the findings. sigmaaldrich.com

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of quantum chemical software. By analyzing the vibrational modes, one can assign the peaks in an experimental IR or Raman spectrum to specific functional groups and motions within the molecule. This provides a detailed fingerprint of the molecule's structure and bonding.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative, showing expected chemical shift ranges.)

ProtonPredicted Chemical Shift (ppm)
Aromatic (ortho to ester)7.8 - 8.0
Aromatic (ortho to ether)6.9 - 7.1
-O-CH₂-4.6 - 4.8
-O-CH₃3.8 - 3.9
-NH₂7.0 - 7.5 (broad)

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape in a more comprehensive manner than static calculations.

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. This would reveal how the molecule moves, flexes, and changes its conformation in a solution environment. Such simulations are invaluable for understanding how the solvent affects the molecule's structure and dynamics. In a study on phenoxyacetamide derivatives, molecular dynamics simulations were used to ensure that the docked ligands could reach a stable equilibrium with the target protein. nih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

The electronic properties calculated through quantum chemistry, such as the MEP and FMOs, are directly used to predict chemical reactivity. For example, the sites on the MEP surface with the most negative potential are the most likely to be attacked by an electrophile. The distribution of the HOMO and LUMO across the molecule can predict the sites involved in electron donation and acceptance, respectively.

Furthermore, computational methods can be used to model reaction mechanisms and predict the activation energies for different reaction pathways. This allows for the prediction of reaction selectivity, for instance, whether a reaction is more likely to occur at the ester or the amide group of this compound under specific conditions. In silico assessment of mutagenicity for compounds including methyl benzoate (B1203000) derivatives has been performed using QSAR tools, which predict reactivity towards biological macromolecules. nih.gov

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking to Proteins or Nucleic Acids)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is central to drug discovery and design.

If this compound were to be investigated as a potential ligand for a biological target, molecular docking would be a key first step. The docking process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity for different poses. The results can predict whether the molecule is likely to bind to the target and can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, molecular docking studies on phenoxyacetanilide derivatives were used to predict their binding to the COX-2 enzyme, a common anti-inflammatory drug target. semanticscholar.orgresearchgate.net

Table 4: Illustrative Molecular Docking Results for a Hypothetical Target

ParameterValue
Binding Energy (kcal/mol)-7.5
Hydrogen BondsAmide NH₂ with Aspartate residue; Ester C=O with Serine residue
Hydrophobic InteractionsBenzene (B151609) ring with Leucine and Valine residues

Molecular Interactions and Pre Clinical Biological Activity of Methyl 4 2 Amino 2 Oxoethoxy Benzoate

In Vitro Assessment of Enzyme Inhibition Profiles

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro enzyme inhibition profile of Methyl 4-(2-amino-2-oxoethoxy)benzoate. While research has been conducted on structurally related benzoate (B1203000) derivatives, the specific inhibitory activities of this compound against a panel of enzymes have not been reported.

However, studies on other methyl benzoate derivatives have revealed significant interactions with various enzymes. For instance, a series of methyl 5-sulfamoyl-benzoates, which share the methyl benzoate core, have been investigated as inhibitors of carbonic anhydrase (CA) isozymes. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like cancer and glaucoma. mdpi.com Specifically, variations of substituents on the benzenesulfonamide ring of these compounds led to high affinity and selective binding to the tumor-associated CAIX isozyme. mdpi.com This highlights the potential for the broader class of substituted methyl benzoates to act as enzyme inhibitors, though direct evidence for this compound is lacking.

Table 1: Enzyme Inhibition Data for Related Benzoate Derivatives

Compound Class Target Enzyme Key Findings

Characterization of Receptor Binding and Ligand-Target Interactions at a Molecular Level

Specific data on the receptor binding profile and ligand-target interactions of this compound at a molecular level are not available in the current body of scientific research. Radioligand binding assays, a standard method to determine the affinity of a compound for a specific receptor, have not been reported for this particular molecule.

For context, research on other novel benzoate derivatives has demonstrated their potential to interact with specific receptors. For example, certain benzoic acid derivatives attached to a triphenylphosphonium group have been designed to target mitochondria in tumor cells. nih.gov While the precise receptor interactions were not fully elucidated in this study, the targeted delivery suggests a specific molecular engagement. Furthermore, studies on other classes of compounds, such as 2-amino-5-benzylthiazole derivatives, have shown interactions with proteins involved in apoptosis, such as Bcl-2 and caspases, indicating that small molecules can have specific molecular targets within cells. ukrbiochemjournal.org

Evaluation of Cell-Based Activities in Non-Human Cell Lines

There is no specific information available from preclinical studies regarding the cell-based activities of this compound in non-human cell lines. The following subsections summarize findings for structurally related compounds.

Antiproliferative Effects on Specific Cell Lines

Direct studies on the antiproliferative effects of this compound on specific cell lines have not been published. However, research into related benzoate and acetamide (B32628) compounds has shown a range of activities.

Novel benzoate-lipophilic cations have been shown to selectively induce cell death in human colorectal cancer cell lines. nih.gov These compounds were found to be cytotoxic and selective for tumor cells. nih.gov Similarly, a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which contain an amino and a carboxylate group, demonstrated antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One compound in this series exhibited a particularly potent effect on the MCF-7 cell line with a low IC50 value. nih.gov

Table 2: Antiproliferative Activity of Related Compounds on Cancer Cell Lines

Compound Class Cell Line IC50 Value
4-amino-thieno[2,3-d]pyrimidine-6-carboxylates MCF-7 4.3 ± 0.11 µg/mL

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Autophagy)

The ability of this compound to modulate cellular pathways such as apoptosis or autophagy has not been documented. However, studies on analogous compounds provide some insight into potential mechanisms.

For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org Their mechanism of action involves the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Furthermore, certain benzoic acid derivatives have been found to trigger apoptosis in colorectal cancer cells by uncoupling oxidative phosphorylation and reducing ATP levels. nih.gov Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified a compound that induces apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net

Antimicrobial Activity against Defined Microbial Strains

There are no specific reports on the antimicrobial activity of this compound against defined microbial strains. Research on other benzoate and acetamide derivatives has yielded mixed results.

A study on new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides demonstrated specific antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with MICs ranging from 3.9 µg/mL to 250 µg/mL. nih.gov In contrast, a series of N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com However, some N-methyl-4-piperidone-derived monoketone curcuminoids, another class of related compounds, displayed no antifungal activity and were inactive against Enterococcus faecalis. mdpi.com

Table 3: Antimicrobial Activity of Structurally Related Compounds

Compound Class Microbial Strain(s) MIC Range
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides Various bacteria and fungi 3.9 - 250 µg/mL
N-substituted-β-amino acid derivatives Staphylococcus aureus, Mycobacterium luteum Not specified

Elucidation of Molecular Mechanisms of Action in Biological Systems

Given the absence of preclinical studies on this compound, its molecular mechanisms of action in biological systems remain unelucidated. The determination of how a compound exerts its effects at a molecular level is contingent on comprehensive studies involving enzyme assays, receptor binding, and cell-based functional assays, none of which are currently available for this specific compound.

The research on related compounds suggests that the broader chemical class may interact with various biological targets. For instance, the work on methyl 5-sulfamoyl-benzoates points towards a mechanism of enzyme inhibition, mdpi.com while studies on other benzoate derivatives suggest mechanisms involving the disruption of mitochondrial function and induction of apoptosis. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations for Biological Outcomes

Detailed research findings, data tables, and analysis for this section could not be generated as no specific preclinical studies on the structure-activity and structure-property relationships of this compound and its close analogs were found in the available literature.

Potential Applications and Future Directions in Methyl 4 2 Amino 2 Oxoethoxy Benzoate Research

Utility as a Versatile Synthetic Building Block and Precursor in Organic Chemistry

The molecular architecture of Methyl 4-(2-amino-2-oxoethoxy)benzoate, featuring an aromatic ring, an ester, an ether linkage, and a primary amide, makes it a highly versatile building block in organic synthesis. The ester and amide functionalities can be hydrolyzed or modified, while the aromatic ring is amenable to electrophilic substitution reactions.

This compound serves as a valuable precursor for creating more complex molecules. The primary amide can participate in condensation reactions, and the ester can be converted to other functional groups, providing multiple pathways for derivatization. For instance, analogous structures to benzocaine (B179285) (ethyl 4-aminobenzoate) are frequently modified to produce a wide array of derivatives with significant biological activities. researchgate.netnih.gov The ether linkage in this compound offers a stable yet flexible scaffold for constructing new chemical entities. The synthesis of complex ether linkages, particularly hindered ones, has been a long-standing challenge in organic chemistry, and developing novel precursors is an area of active research. ox.ac.uknih.gov

Exploration as a Chemical Probe for Dissecting Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound suggests its potential for development into such a tool. The benzoate (B1203000) ester core is present in many biologically active compounds. For example, derivatives of 4-aminobenzoate (B8803810) are used as local anesthetics. researchgate.net

Future research could focus on modifying the core structure of this compound to create probes that can interact with specific biological targets like enzymes or receptors. The amide and ether groups provide handles for attaching reporter tags (like fluorescent dyes) or reactive groups for covalent labeling of proteins. Such probes could be instrumental in studying cellular processes, identifying new drug targets, and understanding disease mechanisms. The development of new reactions for late-stage functionalization of complex molecules is a key area in medicinal chemistry, and this compound could serve as a scaffold for such explorations. acs.org

Theoretical Considerations for the Design of Advanced Materials or Functional Molecules

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new materials. Theoretical methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and potential energy surfaces of this compound. mdpi.comresearchgate.net

Such studies can predict its suitability for various applications. For example, calculations can determine its potential as a component in liquid crystals or organic light-emitting diodes (OLEDs). researchgate.net Theoretical investigations of related benzoate esters have been used to understand their mesomorphic (liquid crystal) properties and to correlate molecular structure with material performance. mdpi.comresearchgate.net By modeling how modifications to the molecular structure affect its electronic and physical properties, researchers can rationally design new functional molecules for specific applications in materials science and optoelectronics.

Table 1: Potential Research Areas and Corresponding Theoretical Methods

Research Area Theoretical Method Predicted Properties
Advanced Materials Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gap, molecular geometry
Drug Design Molecular Docking Binding affinity to target proteins, interaction modes
Spectroscopy Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, electronic transitions

| Reaction Mechanisms | Transition State Theory | Activation energies, reaction pathways |

Challenges and Emerging Research Avenues in the Chemistry and Chemical Biology of the Compound

A primary challenge in the study of this compound is the development of efficient and sustainable synthetic routes. While the Williamson ether synthesis is a classic method, newer, greener approaches are continually sought, especially for industrial-scale production. researchgate.net Greener synthetic methods, such as using natural deep eutectic solvents (NADES), are being explored for the synthesis of related benzocaine analogues. jsynthchem.com

Emerging research avenues include:

Prodrug Development: The ester linkage can be designed to be cleaved by specific enzymes in the body, releasing an active drug molecule. This makes the compound a candidate for development as a prodrug. nih.gov

Polymer Chemistry: The bifunctional nature of the molecule could allow it to be used as a monomer in the synthesis of novel polyesters or polyamides with unique properties.

Late-Stage Functionalization: Developing methods to selectively modify the aromatic ring or the side chain in the final steps of a synthesis would greatly enhance its utility in creating libraries of compounds for biological screening. acs.org

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

A comprehensive understanding of this compound and its potential can be best achieved through a synergistic approach that integrates synthesis, spectroscopy, and computational modeling.

Synthesis: Organic chemists can develop and optimize synthetic pathways to produce the compound and its derivatives in high yield and purity.

Spectroscopy: Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for unambiguous structure confirmation. acs.orgnih.gov These experimental data provide a crucial benchmark for theoretical calculations.

Computation: Computational methods, like DFT, can then be used to model the spectroscopic properties and electronic structure of the synthesized compounds. researchgate.net This combined approach allows for a deeper understanding of structure-property relationships. For instance, DFT calculations can help assign vibrational modes in an IR spectrum or predict the chemical shifts in an NMR spectrum, confirming the experimental findings and providing insights that are difficult to obtain through experiments alone. nih.gov This integrated strategy accelerates the discovery and development of new applications for the molecule.

By combining these disciplines, researchers can efficiently explore the chemical space around this compound, paving the way for its application in medicine, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.